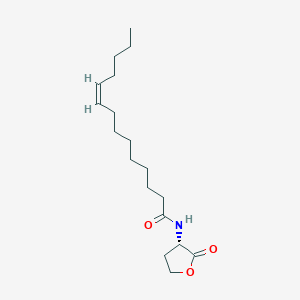

N-cis-Tetradec-9Z-enoyl-L-homoserine lactone

Description

Propriétés

IUPAC Name |

(Z)-N-[(3S)-2-oxooxolan-3-yl]tetradec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)19-16-14-15-22-18(16)21/h5-6,16H,2-4,7-15H2,1H3,(H,19,20)/b6-5-/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNVCBUGVTPVVJB-KJPDOMRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCC(=O)N[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Mitsunobu Cyclization of Serine Derivatives

The (S)-configured tetrahydrofuran-2-one ring is synthesized from L-serine via a modified Mitsunobu reaction:

-

Protection : L-serine is protected with a tert-butyloxycarbonyl (Boc) group to yield N-Boc-L-serine.

-

Cyclization : Using triphenylphosphine (PPh₃) and dimethyl azodicarboxylate (DMAD), the Boc-protected serine undergoes intramolecular cyclization to form (S)-3-(Boc-amino)oxetan-2-one.

-

Deprotection : Treatment with trifluoroacetic acid (TFA) and p-toluenesulfonic acid (TsOH) removes the Boc group, yielding (S)-2-oxo-3-oxetanylammonium toluene-4-sulfonate.

Reaction Conditions :

Alternative Route from Trityl-Protected Precursors

Commercial (S)-3-(tritylamino)oxetan-2-one is deprotected using hydrochloric acid (HCl) in methanol, followed by ion exchange to obtain the ammonium tosylate salt. This method avoids the Mitsunobu step but requires stringent moisture control.

Preparation of (Z)-Tetradec-9-enoyl Chloride

Synthesis of (Z)-Tetradec-9-enoic Acid

The unsaturated fatty acid is prepared via:

-

Olefin Metathesis : Catalyzed by Grubbs’ catalyst, undec-8-enoic acid undergoes cross-metathesis with propene to install the Z-configured double bond.

-

Chain Elongation : Wittig reaction between nonanal and a phosphorus ylide derived from hexyl bromide.

Purification : Silica gel chromatography (hexane/ethyl acetate) isolates the Z-isomer (>98% purity).

Acyl Chloride Formation

(Z)-Tetradec-9-enoic acid is treated with oxalyl chloride (COCl)₂ and a catalytic amount of dimethylformamide (DMF) in anhydrous DCM.

-

Conditions : 0°C to reflux, 2–4 hours.

-

Yield : 90–95% (quantitative conversion monitored by IR loss of -OH stretch at 2500 cm⁻¹).

Amide Coupling Reaction

The ammonium tosylate salt is reacted with (Z)-tetradec-9-enoyl chloride in the presence of triethylamine (Et₃N):

-

Neutralization : Et₃N deprotonates the ammonium salt, generating the free amine.

-

Nucleophilic Acyl Substitution : The amine attacks the acyl chloride, forming the amide bond.

Optimized Conditions :

-

Solvent: Anhydrous DCM or THF.

-

Molar Ratio: 1:1.2 (amine:acyl chloride).

-

Temperature: −20°C to 0°C to minimize racemization.

-

Yield: 75–88% after column chromatography (SiO₂, hexane/ethyl acetate gradient).

Purification and Characterization

Chromatographic Purification

The crude product is purified via flash chromatography:

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 5.35 (m, 2H, CH=CH), 4.45 (m, 1H, oxetan-3-yl), 3.85 (dd, J = 9.2 Hz, 2H, OCH₂), 2.20 (t, J = 7.6 Hz, 2H, COCH₂).

-

HRMS : m/z 309.2305 [M+H]⁺ (calculated for C₁₈H₃₁NO₃: 309.2304).

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Step | Yield (%) | Purity (%) | Stereochemical Integrity |

|---|---|---|---|---|---|

| Mitsunobu Cyclization | L-serine | Cyclization | 85 | 99 | Excellent |

| Trityl Deprotection | Commercial precursor | Deprotection | 78 | 98 | Moderate |

The Mitsunobu route offers superior stereocontrol but requires costly reagents. The trityl-deprotection method is shorter but less scalable.

Industrial-Scale Considerations

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

La N-cis-tétradéc-9-énoyl-L-homosérine lactone a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et la réactivité des N-acyl-homosérine lactones.

Biologie : Enquêté sur son rôle dans la détection de quorum bactérienne et son impact sur le comportement bactérien.

Médecine : Exploré pour son potentiel dans le développement de thérapies antimicrobiennes en perturbant la détection de quorum dans les bactéries pathogènes.

Mécanisme d'action

La N-cis-tétradéc-9-énoyl-L-homosérine lactone exerce ses effets par le biais de la détection de quorum, un processus de régulation utilisé par les bactéries pour coordonner l'expression génique en fonction de la densité cellulaire. La molécule se lie aux régulateurs transcriptionnels de la famille LuxR, qui activent ou répriment ensuite l'expression des gènes cibles. Ce processus influence divers phénotypes bactériens, y compris la formation de biofilms, la virulence et la résistance aux antibiotiques.

Applications De Recherche Scientifique

N-cis-tetradec-9-enoyl-L-Homoserine lactone has several scientific research applications:

Chemistry: Used as a model compound to study the synthesis and reactivity of N-acyl-homoserine lactones.

Biology: Investigated for its role in bacterial quorum sensing and its impact on bacterial behavior.

Medicine: Explored for its potential in developing antimicrobial therapies by disrupting quorum sensing in pathogenic bacteria.

Mécanisme D'action

N-cis-tetradec-9-enoyl-L-Homoserine lactone exerts its effects through quorum sensing, a regulatory process used by bacteria to coordinate gene expression based on cell density. The molecule binds to transcriptional regulators of the LuxR family, which then activate or repress the expression of target genes. This process influences various bacterial phenotypes, including biofilm formation, virulence, and antibiotic resistance .

Comparaison Avec Des Composés Similaires

Aliphatic Chain Variants

(S,Z)-N-(2-Oxotetrahydrofuran-3-yl)octanamide (2e) & dodecanamide (2f)

- Chain Length : 8- and 12-carbon chains, respectively, vs. 14-carbon in the target compound.

- Stereochemistry : Both share the (S,Z) configuration.

- Physical Properties : Lower melting points (119–121°C) compared to aromatic analogs, attributed to reduced crystallinity from flexible aliphatic chains .

- Purity : >98% via HPLC, similar to the target compound’s >99% purity .

Aromatic Substituted Analogs

(S)-4-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (5f)

- Substituent : 4-Fluoro benzamide group.

- Physical Properties : Higher melting point (236–237°C) due to aromatic stacking and hydrogen bonding .

- Synthesis : Derived from compound 4 via acyl chloride coupling (45–68% yields) .

Unsaturated and Functionalized Chains

(3Z,5Z,7Z,9Z,11Z,13Z,15Z)-N-((S)-2-Oxotetrahydrofuran-3-yl)octadeca-9,12,15-trienamide Chain: 18-carbon with three Z-configured double bonds. Synthesis: Uses linoleic acid and achieves 87% yield via flash chromatography .

Physicochemical Properties

Key Observations :

- Chain Length: Longer aliphatic chains (e.g., C14 vs.

- Stereochemistry : Z-configuration in aliphatic chains (target, 2e, 2f) introduces kinks, affecting packing and melting points vs. E-isomers.

- Aromatic vs. Aliphatic : Aromatic analogs (e.g., 5f) exhibit higher melting points and distinct NMR shifts due to rigid structures and electron-withdrawing substituents .

Activité Biologique

(S,Z)-N-(2-Oxotetrahydrofuran-3-yl)tetradec-9-enamide, also known as N-cis-tetradec-9Z-enoyl-L-homoserine lactone (C14:1-Δ9-cis-(L)-HSL), is a signaling molecule involved in bacterial quorum sensing. This compound plays a significant role in regulating gene expression and coordinating group behaviors among bacterial populations based on their density. This article explores its biological activity, including its mechanisms, applications, and implications for research and potential therapeutic strategies.

Chemical Structure and Properties

The molecular formula of (S,Z)-N-(2-Oxotetrahydrofuran-3-yl)tetradec-9-enamide is , with a molecular weight of approximately 309.40 g/mol. The structure features a 14-carbon chain with a cis-double bond at the 9th position, crucial for its biological function. The stereochemistry indicated by (S) and (Z) configurations is essential for the interaction of this molecule with bacterial receptors involved in quorum sensing.

Quorum sensing is a process where bacteria communicate through signaling molecules like HSLs. As the bacterial population increases, so does the concentration of these signaling molecules in the environment. Once a threshold concentration is reached, bacteria can detect these signals through specific receptor proteins, triggering a cascade of gene expression changes that regulate various cellular functions such as:

- Biofilm formation : Enhanced survival and resistance to environmental stressors.

- Virulence factor production : Increased pathogenicity in harmful bacteria.

- Antibiotic resistance : Modulation of resistance mechanisms in response to environmental pressures.

Table 1: Summary of Biological Functions Mediated by (S,Z)-N-(2-Oxotetrahydrofuran-3-yl)tetradec-9-enamide

| Function | Description |

|---|---|

| Biofilm Formation | Promotes aggregation and adherence of bacterial cells to surfaces. |

| Virulence Factor Production | Enhances pathogenic traits in bacteria like Agrobacterium vitis. |

| Antibiotic Resistance | Modulates mechanisms that confer resistance to antibiotics. |

Case Studies and Research Findings

Research has demonstrated the biological activity of (S,Z)-N-(2-Oxotetrahydrofuran-3-yl)tetradec-9-enamide across various bacterial species. Notably, studies involving Agrobacterium vitis have shown that this compound is integral to biofilm formation and virulence, which can impact plant health and agricultural productivity.

-

Study on Agrobacterium vitis :

- Objective : To determine the role of HSLs in biofilm formation.

- Findings : The presence of (S,Z)-N-(2-Oxotetrahydrofuran-3-yl)tetradec-9-enamide significantly increased biofilm biomass compared to controls.

- Implications : Targeting this signaling pathway could lead to novel strategies for managing plant pathogens.

-

Research on Quorum Sensing Inhibition :

- Objective : To explore potential inhibitors of HSL-mediated quorum sensing.

- Findings : Compounds that disrupt HSL signaling reduced virulence factor production in various pathogens, suggesting therapeutic potential against infections.

- : There is significant interest in developing quorum sensing inhibitors as a means to combat antibiotic-resistant bacteria.

Potential Applications

The biological activity of (S,Z)-N-(2-Oxotetrahydrofuran-3-yl)tetradec-9-enamide suggests several potential applications:

- Agricultural Biotechnology : Developing biocontrol agents that inhibit pathogenic bacteria by disrupting their communication pathways.

- Pharmaceuticals : Designing new drugs targeting quorum sensing mechanisms to combat infections caused by resistant strains.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthesis route for (S,Z)-N-(2-Oxotetrahydrofuran-3-yl)tetradec-9-enamide?

- Methodological Answer : Synthesis planning should prioritize regioselective amidation and stereochemical control. Use tetrahydrofuran (THF) as a solvent for improved solubility of intermediates, and employ triethylamine (Et₃N) to neutralize byproducts (e.g., HCl) during amide bond formation . Reaction progress can be monitored via thin-layer chromatography (TLC), followed by purification using column chromatography with silica gel or reverse-phase HPLC .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the Z-configuration of the tetradec-9-enamide chain and the stereochemistry of the oxotetrahydrofuran ring .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₈H₂₉NO₃) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity using a C18 column with UV detection at 210–220 nm .

Q. How does the Z-configuration of the tetradec-9-enamide moiety influence the compound’s physicochemical properties?

- Methodological Answer : The Z-configuration introduces a kink in the alkyl chain, reducing melting point and increasing solubility in nonpolar solvents. Computational tools like XlogP predict a logP value of ~4.2, indicating moderate hydrophobicity . Experimental validation via octanol-water partition assays is recommended .

Advanced Research Questions

Q. How can the stereochemical configuration of (S,Z)-N-(2-Oxotetrahydrofuran-3-yl)tetradec-9-enamide be confirmed experimentally?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration using single crystals grown via slow evaporation in dichloromethane/hexane .

- Circular Dichroism (CD) : Compare experimental CD spectra with density functional theory (DFT)-simulated spectra to validate the S-configuration .

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers and confirm optical purity .

Q. Are there known contradictions in the reported bioactivity data for similar tetrahydrofuran-derived amides, and how can they be resolved?

- Methodological Answer : Discrepancies in bioactivity (e.g., anti-inflammatory vs. inactive results) may arise from impurities or assay conditions. Mitigation strategies:

- Strict Purification : Use preparative HPLC to isolate ≥99% pure samples .

- Standardized Assays : Replicate studies under controlled conditions (e.g., cell line viability, endotoxin-free buffers) .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., alkyl chain length, oxo-group position) to isolate bioactive motifs .

Q. What computational methods aid in predicting the reactivity of the oxotetrahydrofuran ring in this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model ring-opening reactions in aqueous vs. nonpolar solvents to predict hydrolysis susceptibility .

- DFT Calculations : Optimize transition states for nucleophilic attacks (e.g., water or amines) at the lactone carbonyl group .

- Docking Studies : Predict binding affinities to biological targets (e.g., enzymes with hydrophobic active sites) using AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.